2,6-Dichloronicotinamide

Catalog No.
S1943313
CAS No.
62068-78-4
M.F
C6H4Cl2N2O
M. Wt
191.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloronicotinamide

CAS Number

62068-78-4

Product Name

2,6-Dichloronicotinamide

IUPAC Name

2,6-dichloropyridine-3-carboxamide

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)

InChI Key

TZQZNPXAAMVOKE-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1C(=O)N)Cl)Cl

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Cl)Cl
  • Chemical Properties and Safety: 2,6-Dichloronicotinamide is classified as a harmful substance if swallowed and can cause skin, eye, and respiratory irritation PubChem: . Research involving this compound would likely require appropriate safety measures.
  • Availability: Several chemical suppliers offer 2,6-Dichloronicotinamide for purchase, suggesting potential research applications [e.g., Santa Cruz Biotechnology, VWR] . However, no descriptions of its specific research use are provided by these vendors.
  • Patent Information: Patent filings do exist that mention 2,6-Dichloronicotinamide, but the specific details of how it's used in these inventions are not publicly available PubChem.

2,6-Dichloronicotinamide is an organic compound with the chemical formula C₆H₄Cl₂N₂O, characterized by the presence of two chlorine atoms located at the 2 and 6 positions of the pyridine ring. This compound is a derivative of nicotinamide, which is itself a form of vitamin B3. The molecular weight of 2,6-Dichloronicotinamide is approximately 191.01 g/mol. It appears as a crystalline solid and has been studied for various applications in chemistry and biology due to its unique structural properties and reactivity .

Due to the lack of research on DCN, information on its safety profile is limited. As with any new compound, proper handling procedures and safety precautions should be followed if working with it.

Limitations and Future Research

Research on 2,6-Dichloronicotinamide is in its early stages. More studies are needed to understand its:

  • Synthesis methods
  • Physical and chemical properties
  • Biological effects and potential applications
  • Safety profile

  • Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert 2,6-Dichloronicotinamide into amines or other reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atoms can be substituted with other functional groups like hydroxyl or amino groups through nucleophilic substitution reactions using sodium hydroxide or ammonia .

The versatility of these reactions makes 2,6-Dichloronicotinamide a valuable intermediate in organic synthesis.

Research has indicated that 2,6-Dichloronicotinamide exhibits various biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or proteins that are crucial for cellular processes such as DNA replication and protein synthesis, potentially leading to the disruption of cell growth and proliferation .

The synthesis of 2,6-Dichloronicotinamide typically involves chlorination reactions. One common method includes the reaction of nicotinamide with chlorine gas in the presence of a suitable solvent and catalyst. This process requires controlled temperatures and specific reaction times to achieve selective chlorination at the desired positions. In industrial settings, continuous flow reactors may be utilized to scale up production, allowing for better control over reaction parameters and yielding higher purity products .

2,6-Dichloronicotinamide finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex pharmaceutical compounds and has been explored for therapeutic applications against cancer and infectious diseases.
  • Organic Synthesis: The compound is used as a reagent in organic synthesis, facilitating the creation of diverse chemical entities.
  • Agricultural Chemicals: Its derivatives may also be employed in developing agrochemicals .

Several compounds share structural similarities with 2,6-Dichloronicotinamide, each exhibiting unique properties:

Compound NameSimilarityKey Features
2,5-Dichloronicotinamide0.85Chlorine atoms at positions 2 and 5; similar reactivity
4,6-Dichloronicotinamide0.81Chlorine atoms at positions 4 and 6; different biological activity
N-Benzyl-2,6-dichloroisonicotinamide0.73Contains a benzyl group; potential for different pharmacological effects
6-Chloropyridine-3-carboxamide0.81Similar core structure but different functional groups; used in various synthesis pathways
2,6-Dichloropyridine-4-methylamine0.68Methylamine group added; alters reactivity profile

Each of these compounds offers distinct characteristics that differentiate them from 2,6-Dichloronicotinamide while maintaining some structural similarities.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Dichloropyridine-3-carboxamide

Dates

Modify: 2023-08-16

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